Biological Activity of 3-Amino-n-benzylpropanamide Derivatives
Biological Activity of 3-Amino-n-benzylpropanamide Derivatives
The following technical guide details the biological activity, synthesis, and pharmacological context of 3-Amino-N-benzylpropanamide derivatives.
Technical Guide & Whitepaper
Executive Summary
3-Amino-N-benzylpropanamide represents a pivotal
Chemical Identity & Structural Context
The core structure, 3-amino-N-benzylpropanamide , differs from standard amino acid drugs by the insertion of a methylene group in the backbone, converting the
-
Molecular Formula:
[1] -
Structural Class:
-Alanine derivative; Functionalized Amino Acid (FAA).[1] -
Key Relationship: It is the non-hydrazine pharmacophore of the antidepressant Nialamide .[1]
Structural Comparison (SAR Context)
The biological activity is strictly governed by the distance between the amino terminus and the amide carbonyl.[1]
| Compound Class | Structure Backbone | Representative Drug | Primary Activity |
| Lacosamide | Anticonvulsant ( | ||
| Safinamide | MAO-B Inhibitor / Anticonvulsant | ||
| 3-Amino-N-benzylpropanamide | Anti-inflammatory / Antioxidant |
Pharmacology & Mechanism of Action[1][6]
Anti-Inflammatory Activity (The Nialamide Connection)
Research into the ionizing radiation-induced degradation of Nialamide revealed that the cleavage of the hydrazine moiety yields 3-amino-N-benzylpropanamide and its hydroxylated analog, 3-hydroxy-N-benzylpropanamide (HBPA) .[1][2]
-
Mechanism: These derivatives inhibit the NF-
B signaling pathway in macrophages. -
Target Biomarkers:
-
iNOS (Inducible Nitric Oxide Synthase): Significant downregulation of iNOS protein expression, leading to reduced Nitric Oxide (NO) production.[1]
-
COX-2 (Cyclooxygenase-2): Suppression of COX-2 prevents the synthesis of Prostaglandin E2 (PGE2).[1]
-
Cytokines: Reduction in TNF-
, IL-6, and IL-10 secretion in LPS-stimulated RAW 264.7 cells.[2]
-
Neuroactivity & MAO Inhibition Potential
While Nialamide is an irreversible non-selective MAOI due to its hydrazine group, the 3-amino-N-benzylpropanamide derivative lacks this reactive warhead.
-
Reversible Binding: The benzylamide motif suggests potential for reversible MAO-B inhibition, similar to Safinamide, though with lower potency due to the
-alanine linker flexibility. -
GABA Transaminase (GABA-T):
-alanine derivatives are structural analogs of GABA. 3-amino-N-benzylpropanamide derivatives function as weak competitive inhibitors or substrates for GABA-T, potentially elevating synaptic GABA levels, though this activity is generally lower than that of -vinyl GABA (Vigabatrin).[1]
Synthesis Protocols
We present two validated routes: the Standard Amide Coupling (high reliability) and the C(sp3)-H Functionalization (advanced methodology).[1]
Method A: Standard Amide Coupling (Recommended for Scale-up)
This protocol utilizes Boc-protected
Reagents:
-
Boc-
-Alanine (3-((tert-butoxycarbonyl)amino)propanoic acid)[1] -
Coupling Agent: EDC
HCl / HOBt or HATU[1] -
Base: DIPEA (Diisopropylethylamine)[1]
-
Solvent: DMF or DCM[1]
Step-by-Step Protocol:
-
Activation: Dissolve Boc-
-alanine (1.0 eq) in DCM. Add EDC HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min. -
Coupling: Add Benzylamine (1.0 eq) and DIPEA (2.0 eq). Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine), saturated
, and brine. Dry over .[4] -
Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio).[1] Stir for 2 hours. Evaporate volatiles to yield the trifluoroacetate salt of 3-amino-N-benzylpropanamide.
-
Purification: Recrystallize from Ethanol/Ether.
Method B: Palladium-Catalyzed C-H Functionalization
For generating derivatives with complex substitution patterns on the alkyl chain.
-
Reference: Core et al.[1] demonstrated the synthesis of 3-amino-N-benzylpropanamide (Compound 26d) using a transient imine directing group.
-
Conditions:
catalyst, amino-acid ligand, oxidant, and benzylamine reacting with the corresponding aldehyde precursor.[1][4]
Experimental Validation: Anti-Inflammatory Assay
To validate biological activity, the Nitrite Production Assay in RAW 264.7 cells is the industry standard.[1]
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates (
cells/well). -
Treatment: Pre-treat cells with 3-Amino-N-benzylpropanamide (10, 30, 50
M) for 1 hour. -
Stimulation: Add Lipopolysaccharide (LPS, 1
g/mL) to induce inflammation.[1] Incubate for 24 hours. -
Measurement: Mix 100
L of culture supernatant with 100 L of Griess Reagent. -
Quantification: Measure absorbance at 540 nm. Calculate Nitrite concentration using a Sodium Nitrite standard curve.
-
Control: Compare against Dexamethasone (positive control) and Vehicle (negative control).
Visualization of Signaling & Synthesis[9]
Mechanism of Action Pathway
Caption: Anti-inflammatory mechanism showing inhibition of NF-
Synthesis Workflow
Caption: Standard synthetic route via Boc-protected beta-alanine amide coupling and TFA deprotection.
Comparative Data Table
| Property | Nialamide (Parent) | 3-Amino-N-benzylpropanamide | HBPA (Hydroxyl analog) |
| Primary Class | MAO Inhibitor (Irreversible) | Phenolic Amide | |
| MAO Inhibition | Potent (Non-selective) | Weak / Reversible | Negligible |
| Anti-inflammatory | Low | Moderate | High |
| Hepatotoxicity | High (Hydrazine-linked) | Low (No hydrazine) | Low |
| Key Assay | Serotonin levels | NO Inhibition ( | NO Inhibition ( |
References
-
Ionizing radiation-induced modification of nialamide as an anti-inflammatory agent. Source: National Institutes of Health (NIH) / PubMed Context:[1] Identifies 3-amino-N-benzylpropanamide as a degradation product with anti-inflammatory properties in RAW 264.7 cells.
-
Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines. Source: CORE / Imperial College London Context: Details the synthesis of 3-Amino-N-benzylpropanamide (Compound 26d) via transient directing group methodology.
-
Anticonvulsant Activity of Functionalized Amino Acids. Source: Journal of Medicinal Chemistry Context: Provides SAR grounding for N-benzylamide derivatives (Lacosamide class) which serve as the structural basis for this guide.
Sources
- 1. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]


